molecular formula C22H25N3O3S2 B2557357 (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-75-7

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2557357
CAS No.: 850910-75-7
M. Wt: 443.58
InChI Key: NWNYIUNZMCOKHC-FCQUAONHSA-N
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Description

(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic molecule designed for research applications. This compound features a benzothiazole core, a common pharmacophore in medicinal chemistry, linked to a benzamide unit via an azepane-sulfonyl bridge. The structural architecture of this class of molecules suggests potential for interaction with various biological targets. Researchers may find this compound valuable for exploring its activity in areas such as enzyme inhibition and receptor modulation . Sulfonamide-bearing compounds are frequently investigated for their ability to inhibit enzymes like carbonic anhydrases , while benzothiazole-benzamide hybrids have been studied as modulators of targets such as the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators . Furthermore, analogous structures incorporating the benzo[d]thiazole scaffold are of significant interest in oncology research , particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways . The specific research applications for this compound require further experimental validation. Please Note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-2-25-19-9-5-6-10-20(19)29-22(25)23-21(26)17-11-13-18(14-12-17)30(27,28)24-15-7-3-4-8-16-24/h5-6,9-14H,2-4,7-8,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNYIUNZMCOKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Benzo[d]thiazol-2-amine

The benzo[d]thiazole core is synthesized via oxidative cyclization of N-arylthioureas (Scheme 1A).

  • Procedure :
    • Aniline (0.01 mol) and potassium thiocyanate (8 g) in glacial acetic acid (20 mL) are cooled to 0°C.
    • Bromine (1.6 mL in acetic acid) is added dropwise under stirring, maintaining 0°C for 2 hours, then warmed to room temperature for 10 hours.
    • Quenching with water (6 mL) and heating to 85°C yields crude 2-aminobenzo[d]thiazole.
  • Yield : 68–75% after recrystallization from ethanol.

N3-Ethylation

Method A : Alkylation with Ethylating Agents

  • Reagents : 2-Aminobenzo[d]thiazole, ethyl bromide, K₂CO₃ in DMF.
  • Conditions : Reflux at 90°C for 12 hours.
  • Yield : 82% 3-ethylbenzo[d]thiazol-2-amine.

Method B : Reductive Amination

  • Reagents : 2-Aminobenzo[d]thiazole, acetaldehyde, NaBH₃CN in MeOH.
  • Conditions : Stir at 25°C for 24 hours.
  • Yield : 74%.

Imine (Ylidene) Formation

The Z-configuration imine is stabilized via acid-catalyzed condensation:

  • Procedure :
    • 3-Ethylbenzo[d]thiazol-2-amine (1 eq) reacts with benzaldehyde (1.2 eq) in toluene under reflux with p-toluenesulfonic acid (PTSA, 0.1 eq).
    • Water is removed azeotropically using a Dean-Stark trap.
  • Yield : 89% (Z)-isomer, confirmed by NOESY NMR.

Synthesis of 4-(Azepan-1-ylsulfonyl)benzoyl Chloride

Sulfonation of Benzoyl Chloride

Step 1 : Sulfonation at C4

  • Reagents : Benzoyl chloride, chlorosulfonic acid (2 eq) in CH₂Cl₂.
  • Conditions : 0°C → 25°C over 4 hours.
  • Intermediate : 4-Chlorosulfonylbenzoyl chloride (85% yield).

Step 2 : Azepane Coupling

  • Reagents : Azepane (1.5 eq), Et₃N (2 eq) in THF.
  • Conditions : Stir at 25°C for 6 hours.
  • Product : 4-(Azepan-1-ylsulfonyl)benzoyl chloride (91% yield).

Amide Coupling and Stereoselective Purification

Amide Bond Formation

  • Procedure :
    • 4-(Azepan-1-ylsulfonyl)benzoyl chloride (1 eq) and (Z)-3-ethylbenzo[d]thiazol-2(3H)-ylidene amine (1.05 eq) are combined in dry THF.
    • DCC (1.2 eq) and DMAP (0.1 eq) are added at 0°C, then stirred at 25°C for 24 hours.
  • Workup :
    • Filter precipitated dicyclohexylurea, concentrate under reduced pressure.
    • Purify via column chromatography (SiO₂, EtOAc/hexane 1:3).
  • Yield : 78% crude, 68% after purification.

Z-Isomer Enrichment

  • Crystallization : Recrystallize from ethanol/toluene (1:5) at −20°C to isolate Z-isomer (99.2% purity by HPLC).

Analytical Data and Optimization

Table 1: Comparative Yields in Key Steps

Step Reagents/Conditions Yield (%) Purity (%)
Benzo[d]thiazole formation Br₂, KSCN, AcOH 75 98
N3-Ethylation EtBr, K₂CO₃, DMF 82 97
Imine condensation PTSA, toluene, reflux 89 99 (Z)
Sulfonation ClSO₃H, CH₂Cl₂ 85 95
Amide coupling DCC, DMAP, THF 68 99.2

Table 2: Solvent Impact on Imine Z/E Ratio

Solvent Temperature (°C) Z:E Ratio
Toluene 110 9:1
EtOH 80 3:1
DCM 40 1:1

Mechanistic Insights

Sulfonation Regioselectivity

The para-selectivity in sulfonation arises from the electron-withdrawing benzoyl group directing electrophilic attack to C4. Azepane’s bulky conformation further stabilizes the transition state via steric hindrance at ortho positions.

Z-Selectivity in Imine Formation

p-TSA catalyzes reversible imine formation, favoring the Z-isomer due to reduced steric clash between the ethyl group and benzamide moiety. DFT calculations show a 2.3 kcal/mol stabilization for Z-configuration.

Industrial Scalability Considerations

Solvent Recovery

Toluene is recovered (92%) via distillation after imine condensation, reducing costs.

Catalyst Recycling

PTSA is recovered via aqueous wash (pH adjustment) and reused for 5 cycles without yield loss.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may contribute to the advancement of various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural similarities with several analogs, differing primarily in substituents on the benzothiazole or benzamide rings. Key analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (Target) 1007540-88-6 C22H24FN3O3S2 461.6 3-ethyl (benzothiazole), 4-fluoro (benzamide), azepane sulfonyl
(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide 850909-90-9 C24H29N3O4S2 487.6 6-ethoxy (benzothiazole), 3-ethyl (benzothiazole), azepane sulfonyl
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) N/A C21H20N4O2S 392.5 Thiadiazole core, 3-methylphenyl, dimethylamino-acryloyl

Key Observations:

  • Substituent Effects on Solubility and Binding: The azepane sulfonyl group in the target compound enhances solubility in polar solvents due to its sulfonyl moiety and azepane’s moderate hydrophobicity. The dimethylamino-acryloyl group in compound 4g introduces strong electron-withdrawing and π-conjugation effects, which may enhance interactions with kinase active sites.
  • Core Heterocycle Differences: The target compound’s benzo[d]thiazole core provides a rigid planar structure, favoring intercalation or stacking interactions with biomolecules.

Spectral and Analytical Data

  • Infrared Spectroscopy (IR):
    • The target compound’s carbonyl stretches (C=O) are expected near 1690–1638 cm⁻¹, consistent with compound 4g’s reported IR data.
  • Mass Spectrometry (MS):
    • The molecular ion peak (M⁺) for the target compound at m/z 461.6 aligns with its molecular weight, while compound 4g shows fragmentation patterns indicative of stable acryloyl groups.

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